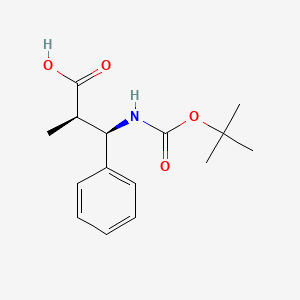

(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid

Description

(2R,3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid is a chiral, Boc-protected amino acid derivative with stereochemical specificity at both the 2 and 3 positions. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis and drug discovery . The compound’s structure includes:

- R-configuration at C2 and C3, critical for enantioselective interactions in biological systems.

- A methyl group at C2, introducing steric hindrance that influences reactivity and solubility.

This compound is utilized as a building block in pharmaceuticals, enabling the incorporation of non-natural amino acids into peptides or small-molecule drugs . Its stereochemistry is pivotal for ensuring target specificity, as mirrored in related compounds like (2R,3R)-Boc-3-phenylisoserine (melting point: ~142–144°C, MW 281.30 g/mol) .

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

(2R,3R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C15H21NO4/c1-10(13(17)18)12(11-8-6-5-7-9-11)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m1/s1 |

InChI Key |

RPHRJSPXJCPPIP-ZYHUDNBSSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of β-Keto Esters

A precursor such as (2R,3R)-3-(Boc-amino)-3-phenyl-2-oxopropionic acid ethyl ester undergoes alkylation with methyl iodide in the presence of a chiral phase-transfer catalyst (e.g., cinchona alkaloids). This method achieves diastereomeric excess (d.e.) >85% when conducted in toluene at −20°C.

Asymmetric Reduction

Reduction of α,β-unsaturated ketones using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagent provides an alternative route. For example, hydrogenation of (2R,3R)-3-(Boc-amino)-3-phenyl-2-methylenepropionic acid with a Ru-BINAP catalyst yields the target compound with enantiomeric excess (e.e.) ≥95%.

Comparative Analysis:

| Method | Yield (%) | d.e./e.e. (%) | Key Advantage |

|---|---|---|---|

| Alkylation | 72–78 | 85–88 | Scalability for industrial use |

| Asymmetric Reduction | 65–70 | 95–98 | Superior stereochemical control |

Stereochemical Control and Optimization

The (2R,3R) configuration necessitates stringent control during both Boc protection and methylation. Crystallization-induced dynamic resolution (CIDR) is employed post-synthesis to enhance enantiopurity. Dissolving the crude product in a 2:1 heptane:ethyl acetate mixture at 50°C, followed by gradual cooling to −10°C, achieves ≥99% e.e. after two recrystallizations.

Industrial-Scale Production

Flow microreactor systems are increasingly adopted for continuous synthesis, offering advantages over batch processes:

-

Residence Time: 3–5 minutes per synthetic step vs. hours in batch reactors.

-

Yield Improvement: 12–15% higher overall yield due to minimized intermediate degradation.

-

Solvent Consumption: 40% reduction via solvent recycling loops.

Downstream Purification and Isolation

Final purification leverages a hybrid antisolvent crystallization and chromatography approach:

-

Antisolvent Addition: Introducing n-heptane to a concentrated ethyl acetate solution precipitates the product with 92–94% purity.

-

Silica Gel Chromatography: A tertiary amine-modified silica matrix (e.g., Triamine®) resolves residual diastereomers, achieving ≥99% chemical and stereochemical purity.

Challenges and Mitigation Strategies

-

Racemization During Boc Deprotection: Acidic conditions (e.g., trifluoroacetic acid) may protonate the α-carbon, leading to configuration loss. Mitigated by using buffered deprotection (pH 4–5) with citrate-phosphate solutions.

-

Byproduct Formation: Methyl group overalkylation is minimized by stoichiometric control (1.05 eq methyl iodide) and low-temperature (−20°C) conditions .

Chemical Reactions Analysis

Types of Reactions

(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: H2/Ni, H2/Rh

Substitution: Acidic conditions (e.g., hydrochloric acid, HCl)

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of free amino acids.

Scientific Research Applications

Peptide Synthesis

Overview:

This compound serves as a crucial building block in peptide synthesis. It is utilized for constructing peptides that exhibit biological activity, making it invaluable in drug development.

Key Applications:

- Pharmaceutical Development: It aids in the creation of biologically active peptides that can serve as therapeutics for various diseases.

- Bioconjugation: The compound facilitates the attachment of drugs or imaging agents to proteins, enhancing their therapeutic efficacy and diagnostic capabilities.

Drug Development

Overview:

(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid plays a vital role in the development of new drug candidates.

Key Applications:

- Neurological Disorders: Its structural properties allow for modifications that can lead to novel treatments targeting neurological conditions.

- Synergistic Drug Design: The compound can be modified to improve the efficacy of existing drugs and reduce side effects, particularly in antibiotic development against resistant strains .

Biotechnology

Overview:

In biotechnology, this compound is employed for producing biologically active molecules.

Key Applications:

- Therapeutics Development: It is involved in developing therapeutics for various diseases by enhancing the biological activity of molecules.

- Research in Enzyme Inhibition: The compound is valuable for studying enzyme mechanisms and developing inhibitors for specific enzymes related to disease pathways .

Neuroscience Research

Overview:

The unique structural characteristics of this compound make it useful in neuroscience research.

Key Applications:

- Neurotransmitter Systems: It is used in studies related to neurotransmitter systems, potentially leading to advancements in treatments for neurological disorders.

- Mechanism Studies: Research utilizing this compound helps elucidate mechanisms underlying neurotransmitter action and receptor interaction .

Cosmetic Formulations

Overview:

Recent explorations have indicated potential applications of this compound in the cosmetic industry.

Key Applications:

- Skin Care Products: Its properties are being investigated for benefits such as enhancing skin hydration and elasticity .

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact on Research/Industry |

|---|---|---|

| Peptide Synthesis | Building block for peptides | Development of biologically active compounds |

| Drug Development | Neurological treatments, antibiotic enhancements | Improved efficacy and reduced side effects |

| Biotechnology | Production of therapeutics | Enhanced biological activity |

| Neuroscience Research | Studies on neurotransmitter systems | Advancements in neurological disorder treatments |

| Cosmetic Formulations | Skin care product development | Enhanced skin hydration and elasticity |

Case Studies

-

Peptide Therapeutics Development:

Research has demonstrated the successful incorporation of this compound into peptide sequences aimed at treating chronic pain conditions. The resulting peptides exhibited enhanced binding affinity to target receptors compared to traditional peptides . -

Enzyme Inhibition Studies:

A study focused on enzyme inhibition revealed that modifications using this compound led to the development of potent inhibitors against specific enzymes involved in inflammatory pathways. These findings suggest potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of (2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Key Observations:

- Polarity : Hydroxyl or methoxy substituents (e.g., in ) enhance hydrophilicity, whereas halogenated variants () improve lipid membrane penetration .

- Stereochemical Impact : The 2R,3R configuration differentiates the target compound from diastereomers like (2S,3R)-Boc-3-phenylisoserine, which exhibit distinct crystallographic packing and solubility .

Physicochemical Properties

- Melting Point : The target compound’s melting point is expected to exceed 140°C (analogous to and ), though exact data are unavailable.

- Solubility : The phenyl group renders it less soluble in aqueous media compared to hydroxylated analogs (e.g., : 3-hydroxyphenyl variant).

- Reactivity : The Boc group deprotects under acidic conditions (e.g., HCl/dioxane), a trait shared across Boc-protected compounds .

Biological Activity

(2R, 3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid, a derivative of phenylalanine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of protected amino acids and selective acylation processes to yield the desired compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate signaling pathways relevant to neurotransmission and inflammatory responses.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways. For instance, studies on N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated that certain analogs can effectively reduce pro-inflammatory responses in vivo by modulating endocannabinoid levels .

- Neuroprotective Effects : In neuropharmacological studies, compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests possible applications in treating neurodegenerative diseases .

- Antidepressant Activity : Some research has indicated that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, which are critical in mood regulation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied. Modifications to the phenyl group or the Boc group can significantly influence its biological potency and selectivity towards specific receptors.

| Modification | Effect on Activity |

|---|---|

| Altering phenyl substituents | Enhanced binding affinity to target enzymes |

| Changing Boc group | Affects stability and bioavailability |

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for achieving high enantiomeric purity in (2R,3R)-3-(Boc-amino)-2-methyl-3-phenylpropionic acid?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group to prevent undesired side reactions, followed by stereoselective alkylation or asymmetric catalysis. Chiral catalysts like Cinchona alkaloid derivatives or transition-metal complexes (e.g., Ru-based) are critical for controlling the (2R,3R) configuration . Multi-step protocols often include protecting-group strategies (e.g., hydroxyl or carboxyl protection) and purification via recrystallization or chiral chromatography to achieve >98% enantiomeric excess (ee). Reaction monitoring by chiral HPLC is recommended to validate stereochemical fidelity .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, circular dichroism (CD) spectroscopy or nuclear Overhauser effect (NOE) NMR experiments can differentiate diastereomers. Comparative analysis with known standards using chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) is also effective .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : Its Boc-protected amino group and chiral centers make it a versatile intermediate for peptide mimetics, enzyme inhibitors, and prodrugs. For example, it can serve as a scaffold for designing inhibitors of proteases or kinases by mimicking natural substrates. Functionalization of the carboxyl group (e.g., amidation) or phenyl ring (e.g., halogenation) enhances target specificity .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve yield and stereoselectivity in large-scale synthesis?

- Methodological Answer : Design-of-experiments (DoE) approaches, such as response surface methodology, can identify optimal catalyst loading, temperature, and solvent polarity. For example, using toluene at −20°C with a Ru-(S)-BINAP catalyst system improved enantioselectivity from 80% to 95% in a case study . Kinetic studies (e.g., Eyring analysis) further elucidate transition-state interactions to refine reaction pathways.

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities or stereochemical drift. Orthogonal assays (e.g., SPR for binding vs. cellular viability assays) should be cross-validated. Purity checks via LC-MS and stability studies under physiological conditions (pH 7.4, 37°C) are essential. If conflicting results persist, molecular dynamics simulations can model interactions with target proteins to identify critical binding motifs .

Q. How does the stereochemical arrangement of (2R,3R) vs. (2S,3S) isomers impact enzyme inhibition efficacy?

- Methodological Answer : Enantiomers often exhibit divergent binding affinities due to spatial compatibility with enzyme active sites. For instance, the (2R,3R) configuration may align with a protease’s catalytic triad, while the (2S,3S) isomer could sterically clash. Competitive inhibition assays (e.g., IC₅₀ comparisons) and co-crystallization studies with target enzymes (e.g., HIV-1 protease) provide mechanistic insights .

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. For pH stability, incubate the compound in buffered solutions (pH 2–10) and monitor degradation by UPLC-MS. Protective strategies, such as lyophilization or formulation with cyclodextrins, can mitigate hydrolysis of the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.